![molecular formula C30H26N8O2 B14608220 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide CAS No. 61038-75-3](/img/structure/B14608220.png)
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a benzamide moiety, and a diazenyl linkage to a pyrimidine ring substituted with aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the diazotization of 4-methoxybenzamide followed by coupling with 2,4,6-trianilinopyrimidine. The reaction conditions often require an acidic medium and controlled temperatures to ensure the formation of the desired diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The aniline groups on the pyrimidine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline and 2,4,6-trianilinopyrimidine.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl linkage can undergo cleavage, releasing active intermediates that can modulate biological pathways. The aniline groups on the pyrimidine ring may also participate in hydrogen bonding or π-π interactions with target proteins, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybenzamide: Lacks the diazenyl and pyrimidine moieties, making it less complex.
2,4,6-Trianilinopyrimidine: Lacks the methoxybenzamide moiety, affecting its overall reactivity and applications.
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]aniline: Similar structure but with an aniline group instead of a benzamide moiety.
Uniqueness
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, diazenyl linkage, and pyrimidine ring with aniline substitutions makes it a versatile compound for various applications.
Propiedades
Número CAS |
61038-75-3 |
|---|---|
Fórmula molecular |
C30H26N8O2 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
4-methoxy-3-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide |
InChI |
InChI=1S/C30H26N8O2/c1-40-25-18-17-20(27(31)39)19-24(25)37-38-26-28(32-21-11-5-2-6-12-21)35-30(34-23-15-9-4-10-16-23)36-29(26)33-22-13-7-3-8-14-22/h2-19H,1H3,(H2,31,39)(H3,32,33,34,35,36) |
Clave InChI |
PVEXTSNHFVYFGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)N)N=NC2=C(N=C(N=C2NC3=CC=CC=C3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)
![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)

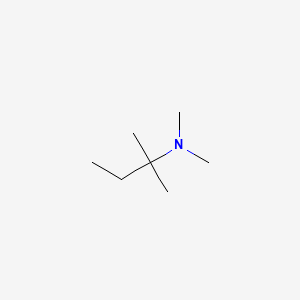
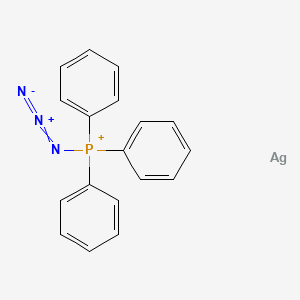
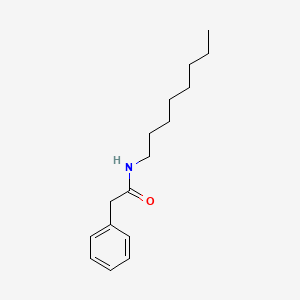

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
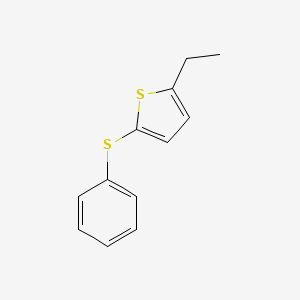
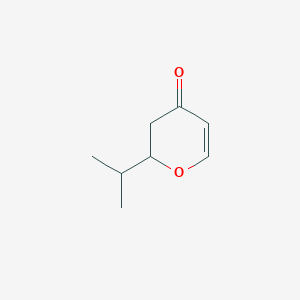
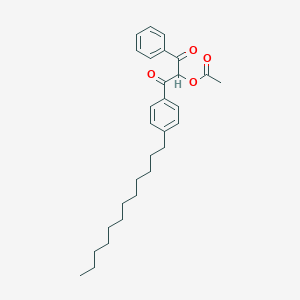
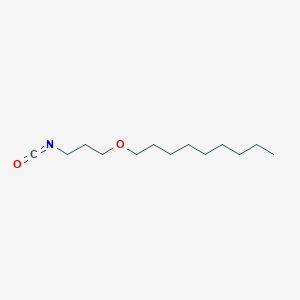
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
